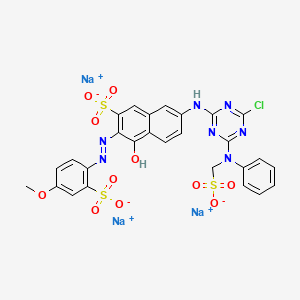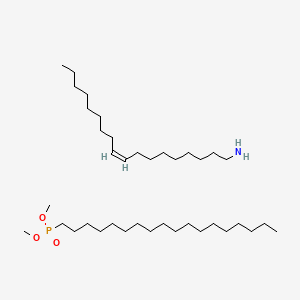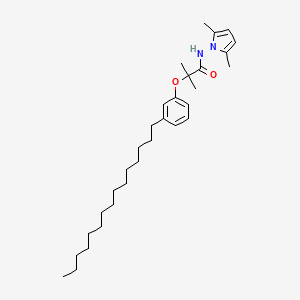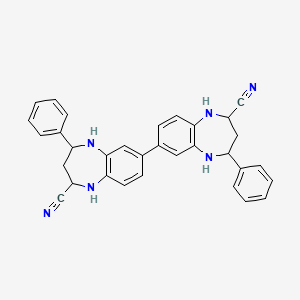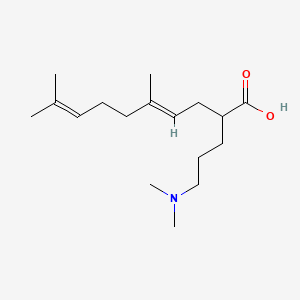
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is an organic compound characterized by its unique structure, which includes multiple methyl groups and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core deca-dienoic acid structure, followed by the introduction of the dimethylamino propyl group. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5,9-Dimethyl-2-(3-(methylamino)propyl)-4,8-decadienoic acid
- 5,9-Dimethyl-2-(3-(ethylamino)propyl)-4,8-decadienoic acid
- 5,9-Dimethyl-2-(3-(propylamino)propyl)-4,8-decadienoic acid
Comparison: Compared to these similar compounds, 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is unique due to its specific dimethylamino propyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88133-88-4 |
|---|---|
Molecular Formula |
C17H31NO2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(4E)-2-[3-(dimethylamino)propyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C17H31NO2/c1-14(2)8-6-9-15(3)11-12-16(17(19)20)10-7-13-18(4)5/h8,11,16H,6-7,9-10,12-13H2,1-5H3,(H,19,20)/b15-11+ |
InChI Key |
YJLRGSXYXOQIGX-RVDMUPIBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(CCCN(C)C)C(=O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(CCCN(C)C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


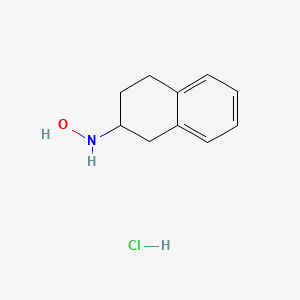
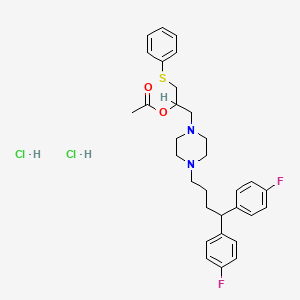
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

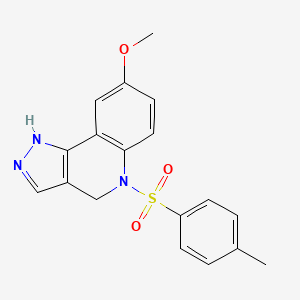
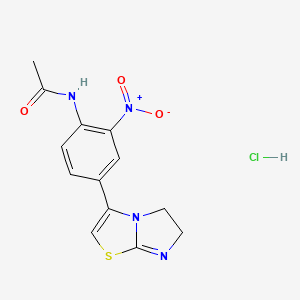
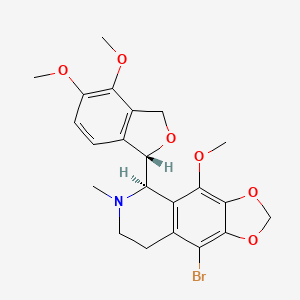
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)


